molecular formula C9H13Cl2N3O2 B2680828 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride CAS No. 2305255-41-6

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride

Cat. No.: B2680828
CAS No.: 2305255-41-6
M. Wt: 266.12
InChI Key: LJGCRJJGQFLVIG-UHFFFAOYSA-N
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Description

Activation via Acyl-CoA Synthetases

Mitochondrial medium-chain acyl-CoA synthetases (ACSM) catalyze the ATP-dependent conjugation of carboxylic acids to coenzyme A, a prerequisite for subsequent metabolic reactions. Structural analysis of 4-[(2-Aminoacetyl)amino]benzamide dihydrochloride reveals a benzamide backbone with a para-substituted aminoacetyl group, resembling benzoate derivatives known to undergo ACSM2A/B-mediated activation. Studies on mouse liver ACSM demonstrate broad substrate specificity, with high activity toward benzoic acid derivatives containing meta- or para-substituted alkyl/methoxy groups. The compound’s unsubstituted benzamide ring may facilitate binding to ACSM2A’s active site, where the α-amino group of the aminoacetyl side chain could participate in hydrogen bonding with conserved glutamate residues.

Table 1: Substrate Preferences of Mitochondrial ACSM Isoforms

Substrate Class ACSM2A Activity ACSM2B Activity
Benzoic acid High Moderate
4-Methoxybenzamide High Low
Hexanoic acid Maximal Maximal
Arylacetic acids Moderate High

Data synthesized from .

Mitochondrial Compartmentalization

Following ACSM-mediated activation, the resultant 4-[(2-aminoacetyl)amino]benzoyl-CoA derivative likely accumulates in the mitochondrial matrix, analogous to benzoyl-CoA’s behavior. This compartmentalization ensures proximity to glycine N-acyltransferase (GLYAT), which resides on the mitochondrial inner membrane. Molecular dynamics simulations suggest the aminoacetyl side chain may hinder passive diffusion across mitochondrial membranes, necessitating carnitine shuttle systems for efflux—a hypothesis supported by the structural similarity between this compound’s CoA derivative and acylcarnitines.

Properties

IUPAC Name

4-[(2-aminoacetyl)amino]benzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2.2ClH/c10-5-8(13)12-7-3-1-6(2-4-7)9(11)14;;/h1-4H,5,10H2,(H2,11,14)(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJGCRJJGQFLVIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)NC(=O)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride typically involves the reaction of 4-aminobenzamide with glycine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature to 50°C

    Solvent: Aqueous or organic solvents like ethanol

    Catalysts: Acid catalysts such as hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process generally includes:

    Raw Materials: 4-aminobenzamide, glycine, and hydrochloric acid

    Reaction Conditions: Controlled temperature and pH to optimize yield

    Purification: Crystallization or recrystallization to obtain pure dihydrochloride salt

Chemical Reactions Analysis

Types of Reactions

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding amides and acids

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions can introduce different functional groups

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

Major Products

    Oxidation Products: Amides, carboxylic acids

    Reduction Products: Amines

    Substitution Products: Various substituted benzamides

Scientific Research Applications

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is widely used in scientific research, including:

    Chemistry: As a reagent in organic synthesis and catalysis

    Biology: In studies of enzyme inhibition and protein interactions

    Industry: Used in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved may include:

    Enzyme Inhibition: Inhibition of serine proteases and other enzymes

    Receptor Binding: Interaction with specific receptors to modulate biological responses

Comparison with Similar Compounds

Structural Analogues of Benzamide Derivatives

The following table summarizes key benzamide-based compounds with structural or functional similarities:

Compound Name (IUPAC) Core Structure Substituents/Modifications Salt Form Key Properties/Applications Reference
4-[(2-Aminoacetyl)amino]benzamide Benzamide -NHCH₂CO- (aminoacetyl) Dihydrochloride Hypothetical CNS/kinase modulation N/A
N-(4-Fluorophenyl)-4-(aminomethyl)benzamide Benzamide -NHCH₂- (aminomethyl), 4-fluorophenyl Hydrochloride Potential antipsychotic/neuroleptic
1192U90 (Antipsychotic agent) Benzamide Piperazinylbutyl, benzisothiazolyl Hydrochloride D2/5-HT2 antagonist, 5-HT1a agonist
Rilmazafone hydrochloride Triazole-carboxamide Chlorophenyl, (aminoacetyl)aminomethyl Hydrochloride Sedative-hypnotic (regulated by FDA)
Nilotinib hydrochloride monohydrate Benzamide Pyridinylpyrimidinyl, trifluoromethylphenyl Hydrochloride BCR-ABL kinase inhibitor (CML treatment)

Key Observations :

  • Aminoacetyl vs.
  • Salt Forms : Dihydrochloride salts (as in the target compound and momelotinib ) improve aqueous solubility, critical for oral bioavailability.
  • Pharmacological Targets : Structural variations dictate receptor specificity. For instance, nilotinib targets kinases , while 1192U90 acts on dopamine/serotonin receptors .

Physicochemical Properties

Data from analogous compounds highlight trends:

Property 4-[(2-Aminoacetyl)amino]benzamide (Predicted) 4-(Aminomethyl)-N-(4-fluorophenyl)benzamide Nilotinib Momelotinib
Molecular Formula C₁₀H₁₄Cl₂N₄O₂ C₁₄H₁₄ClFN₂O C₂₈H₂₂ClF₃N₇O C₂₃H₂₅Cl₂N₇O₂
Melting Point ~200–220°C (estimated) Not reported 215–220°C (monohydrate) 248–250°C
Solubility High (due to dihydrochloride) Moderate in polar solvents Low (lipophilic groups) Moderate in DMSO/water
HPLC Purity (Typical) >95% Not reported 99.5% 98.9%

Insights :

  • The dihydrochloride form likely confers higher solubility than neutral benzamides (e.g., nilotinib monohydrate ).
  • Purity levels (>95%) are achievable via optimized synthetic routes, as seen in quinolinylchalcone derivatives .

Pharmacological and Clinical Implications

  • CNS Applications: Aminoacetyl-modified benzamides (like the target compound) may mimic 1192U90’s neuroleptic activity but with improved blood-brain barrier penetration due to smaller substituents .
  • Kinase Inhibition : Unlike nilotinib , the target compound lacks pyrimidine/pyridine motifs critical for ATP-binding pocket interactions, suggesting divergent therapeutic uses.
  • Safety Profiles : Dihydrochloride salts generally reduce gastrointestinal irritation compared to free bases, as observed in labetalol hydrochloride .

Biological Activity

4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, pharmacokinetics, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound can be described as having dual functional groups: an amino group and an amide group, which contribute to its reactivity and biological properties. The dihydrochloride form enhances its solubility, making it suitable for various applications in research and therapeutics.

The primary biological activity of this compound involves its interaction with several key enzymes:

  • Kallikrein-1
  • Urokinase-type plasminogen activator
  • Trypsin-1
  • Casein kinase II subunit alpha
  • Kallikrein-6
  • Copper transport protein ATOX1

These interactions typically occur through binding to the active sites of these enzymes, potentially altering their functions and affecting various biochemical pathways. The compound has been shown to influence pathways related to cell signaling and apoptosis, making it a candidate for further exploration in cancer therapy .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that its bioavailability is influenced by its solubility and stability in physiological conditions. The dihydrochloride form improves its absorption characteristics, which is crucial for therapeutic efficacy .

Antitumor Activity

Recent studies have highlighted the antitumor potential of related compounds, particularly those that inhibit histone deacetylases (HDACs). For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines, such as HepG2 cells, with IC50 values indicating potent activity .

CompoundTargetIC50 (μM)Mechanism
FNAHDAC30.095Enzyme inhibition leading to apoptosis
SAHAHDAC1/2/317.25Enzyme inhibition

Enzyme Inhibition

The compound has been implicated in the inhibition of various enzymes involved in critical biochemical pathways. For example, it has shown potential as an inhibitor of casein kinase II, which plays a role in cell cycle regulation and signal transduction .

Case Studies

Several case studies have investigated the biological effects of similar compounds:

  • Antiproliferative Effects : A study demonstrated that derivatives of benzamide exhibited significant growth inhibition in cancer cell lines, suggesting that modifications to the benzamide structure can enhance biological activity .
  • Enzymatic Activity : Research on hybrid compounds combining benzamide with other functional groups revealed varying degrees of enzyme inhibition, indicating the importance of structural diversity in developing effective inhibitors .

Safety and Toxicity

Preliminary toxicity assessments indicate that while some derivatives exhibit potent biological activity, they also require careful evaluation for safety profiles. Studies involving liver enzyme markers showed that certain compounds had minimal impact on liver function compared to standard chemotherapeutics .

Q & A

Q. What are the optimal synthetic routes for 4-[(2-Aminoacetyl)amino]benzamide;dihydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis of benzamide derivatives typically involves condensation reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines. For 4-[(2-aminoacetyl)amino]benzamide derivatives, a stepwise approach is recommended:

  • Step 1 : React 4-aminobenzoic acid with chloroacetyl chloride to form 4-[(2-chloroacetyl)amino]benzoic acid.
  • Step 2 : Convert the intermediate to its benzamide derivative by coupling with an appropriate amine (e.g., ammonium hydroxide) under basic conditions.
  • Step 3 : Hydrochloride salt formation via treatment with HCl gas in anhydrous ethanol .
    Key Optimization : Control reaction pH (e.g., glacial acetic acid as a catalyst) and use reflux conditions (4–6 hours) to minimize side products. Purity can be enhanced via recrystallization in ethanol/ether mixtures .

Q. How should researchers characterize the purity and structural integrity of this compound?

A multi-technique approach is critical:

  • HPLC/MS : Confirm molecular weight (e.g., [M+H]<sup>+</sup> ion at m/z 255.1) and detect impurities (>98% purity threshold) .
  • NMR Spectroscopy : Use <sup>1</sup>H NMR to verify the presence of characteristic peaks:
    • Benzamide aromatic protons (δ 7.2–8.1 ppm, multiplet).
    • Acetamide NH2 (δ 6.8–7.0 ppm, broad singlet).
  • X-ray Crystallography : Resolve crystal structure to confirm hydrogen bonding patterns (e.g., N–H···Cl interactions in the dihydrochloride form) .

Q. What storage conditions are recommended to maintain the stability of this compound?

Store at –20°C in airtight, light-resistant containers under inert gas (argon/nitrogen). Avoid aqueous solutions unless buffered at pH 4–6, as hydrolysis of the amide bond may occur in alkaline conditions .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s binding affinity for dopamine D2 and serotonin 5-HT3 receptors?

  • Radioligand Binding Assays : Use <sup>3</sup>H-labeled antagonists (e.g., spiperone for D2, ondansetron for 5-HT3).
    • Protocol : Incubate test compound (1 nM–10 µM) with membrane preparations from transfected HEK293 cells. Measure displacement of radioligands via scintillation counting .
  • Data Interpretation : Calculate IC50 and Ki values using the Cheng-Prusoff equation. A dual receptor antagonist may show sub-micromolar Ki for both targets, indicating broad antiemetic potential .

Q. How should contradictory data in enzyme inhibition studies (e.g., trypsin vs. urokinase) be resolved?

Contradictions may arise from assay conditions or off-target effects.

  • Methodological Adjustments :
    • Use isoform-specific substrates (e.g., Boc-Gln-Ala-Arg-AMC for trypsin, Z-Gly-Gly-Arg-AMC for urokinase).
    • Validate with knockout cell lines to rule out cross-reactivity.
  • Computational Docking : Perform molecular dynamics simulations to compare binding poses in trypsin (S1 pocket) vs. urokinase (catalytic triad). Differences in hydrogen bonding with the benzamide moiety may explain selectivity .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic properties?

  • ADMET Prediction : Use tools like SwissADME or Schrödinger’s QikProp to estimate logP (optimal range: 1–3), blood-brain barrier penetration (BBB score >0.3), and CYP450 inhibition.
  • DFT Calculations : Calculate lattice energy and electrostatic potential surfaces to assess solubility and hydrochloride salt stability .
  • Machine Learning : Train models on benzamide datasets to predict metabolic pathways (e.g., cytochrome-mediated oxidation of the aminoacetyl group) .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-Solvent Systems : Use DMSO (≤1% v/v) with cyclodextrin (10 mM hydroxypropyl-β-cyclodextrin) to enhance solubility without disrupting cell membranes.
  • Salt Screening : Test alternative counterions (e.g., mesylate, citrate) to improve dissolution rates .

Q. What experimental controls are critical when studying the compound’s cytotoxicity in neuronal cell lines?

  • Negative Controls : Use untreated cells and vehicle (DMSO) to assess baseline viability.
  • Positive Controls : Include staurosporine (apoptosis inducer) and receptor-specific antagonists (e.g., haloperidol for D2).
  • Off-Target Checks : Measure lactate dehydrogenase (LDH) release to confirm membrane integrity post-treatment .

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